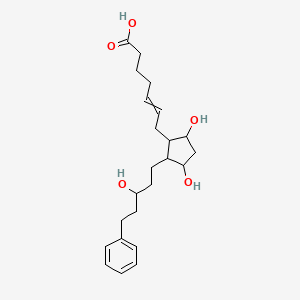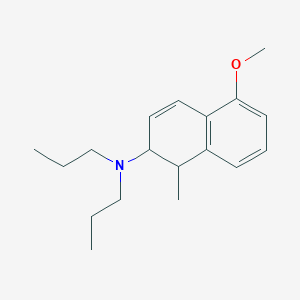
5-methoxy-1-methyl-N,N-dipropyl-1,2-dihydronaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UH232, also known as (1S,2R)-5-Methoxy-1-methyl-2-(N,N-propylamino)tetralin, is a synthetic organic compound with the molecular formula C18H29NO and a molar mass of 275.436 g·mol−1 . It acts as a subtype selective mixed agonist-antagonist for dopamine receptors, specifically as a weak partial agonist at the D3 subtype and an antagonist at D2 autoreceptors on dopaminergic nerve terminals .
Preparation Methods
The synthesis of UH232 involves several steps, starting with the preparation of the tetralin core structure. The key synthetic route includes the following steps:
Formation of the Tetralin Core: The tetralin core is synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Chemical Reactions Analysis
UH232 undergoes several types of chemical reactions, including:
Oxidation: UH232 can be oxidized to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of UH232 can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UH232 has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
UH232 exerts its effects primarily through its interaction with dopamine receptors. It acts as a weak partial agonist at the D3 subtype and an antagonist at D2 autoreceptors on dopaminergic nerve terminals . This dual action results in increased dopamine release in the brain and modulation of dopaminergic signaling pathways . Additionally, UH232 may also serve as a 5-HT2A receptor agonist, further influencing neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
UH232 can be compared with several similar compounds, including:
7-OH-DPAT: A selective dopamine D3 receptor agonist with similar pharmacological properties.
Amisulpride: An antipsychotic drug that acts as a dopamine D2 and D3 receptor antagonist.
Rotigotine: A dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.
The uniqueness of UH232 lies in its mixed agonist-antagonist activity at dopamine receptors, which distinguishes it from other compounds that may act solely as agonists or antagonists .
Properties
Molecular Formula |
C18H27NO |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
5-methoxy-1-methyl-N,N-dipropyl-1,2-dihydronaphthalen-2-amine |
InChI |
InChI=1S/C18H27NO/c1-5-12-19(13-6-2)17-11-10-16-15(14(17)3)8-7-9-18(16)20-4/h7-11,14,17H,5-6,12-13H2,1-4H3 |
InChI Key |
YNNTVNSZMGTKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1C=CC2=C(C1C)C=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


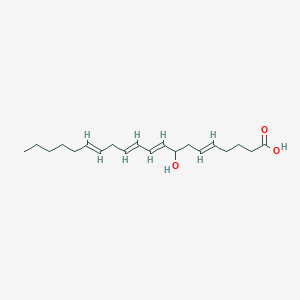
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
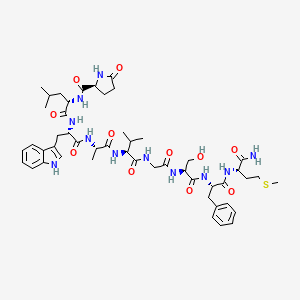
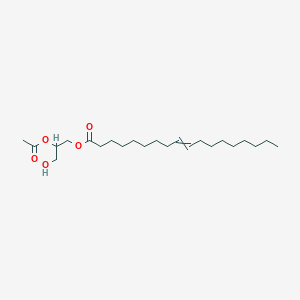
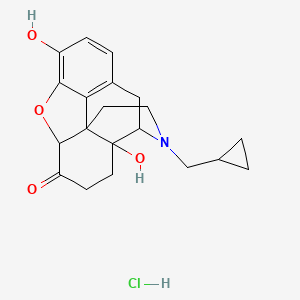
![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
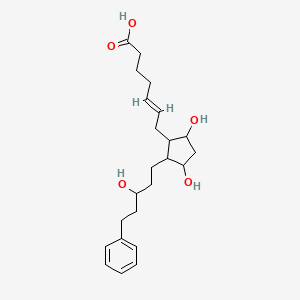
![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)
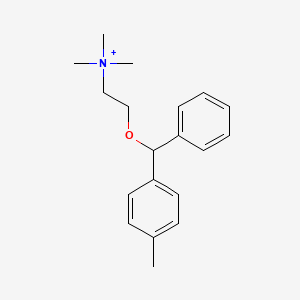
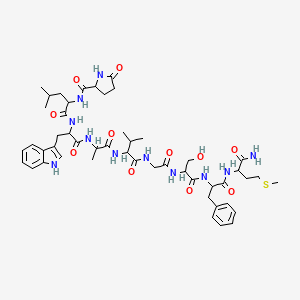
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
